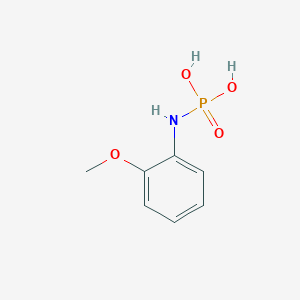![molecular formula C15H16 B14351606 2-Phenylspiro[4.4]nona-1,3-diene CAS No. 91842-36-3](/img/structure/B14351606.png)
2-Phenylspiro[4.4]nona-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylspiro[44]nona-1,3-diene is a chemical compound with the molecular formula C₁₅H₁₆ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylspiro[4.4]nona-1,3-diene typically involves the reaction of phenylacetylene with cyclohexadiene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylspiro[4.4]nona-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spiro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated spiro compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Phenylspiro[4.4]nona-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Phenylspiro[4.4]nona-1,3-diene involves its interaction with molecular targets through its spiro structure. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules. These interactions can affect molecular pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Spiro[4.4]nona-1,3-diene: A similar spiro compound without the phenyl group.
Spiro[4.4]nona-2,7-diene: Another spiro compound with different positioning of double bonds.
Uniqueness: 2-Phenylspiro[4.4]nona-1,3-diene is unique due to the presence of the phenyl group, which adds to its chemical reactivity and potential applications. The phenyl group can participate in additional reactions, making the compound more versatile compared to its non-phenyl counterparts.
Propiedades
Número CAS |
91842-36-3 |
|---|---|
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3-phenylspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C15H16/c1-2-6-13(7-3-1)14-8-11-15(12-14)9-4-5-10-15/h1-3,6-8,11-12H,4-5,9-10H2 |
Clave InChI |
SBNSRWFDISWNLI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
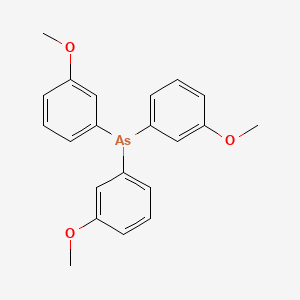
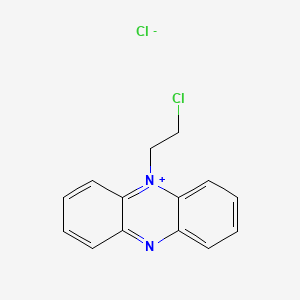
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
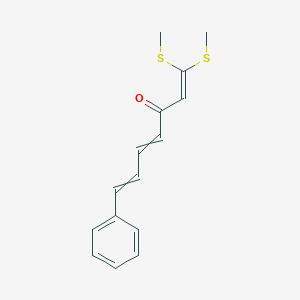
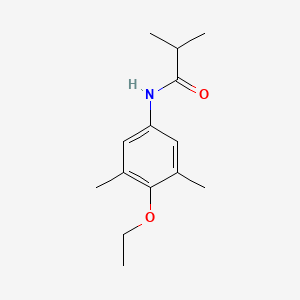
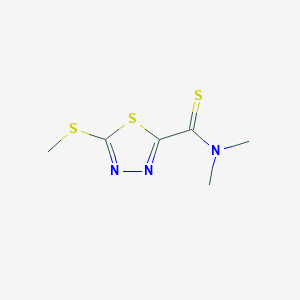
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
